Introduction: The Pyrimidine Core as a Privileged Scaffold in Modern Drug Discovery
Introduction: The Pyrimidine Core as a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in natural biological systems and its role as a versatile pharmacophore.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is inherently biocompatible and offers a unique framework for interacting with a multitude of biological targets.[1] This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas, including oncology (e.g., 5-Fluorouracil), infectious diseases, and cardiovascular conditions.[3] The planar, electron-deficient nature of the pyrimidine ring, combined with its capacity for extensive functionalization, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an exemplary "privileged scaffold" for drug design.
This guide focuses on a specific, potentially novel derivative: Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate . While this compound is not widely documented in commercial or academic databases, its direct precursor, 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS No. 127958-08-1) , is known.[4] This availability opens a direct and efficient path to the target ester, a compound of significant interest for screening libraries and as a key intermediate for further chemical elaboration.
We will provide a comprehensive overview of this molecule, from its fundamental chemical identity and a robust, detailed protocol for its synthesis, to its prospective applications in drug development. This document serves as a technical resource for researchers aiming to synthesize, characterize, and leverage this promising chemical entity.
PART 1: Chemical Identity and Structural Elucidation
The precise identification and structural understanding of a molecule are paramount for any research and development endeavor. Below are the key identifiers for Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate and its immediate precursor.
Core Structure and Nomenclature
The structure of the target compound is defined by a central pyrimidine ring substituted at positions 2, 4, and 5.
Caption: Chemical structure of the target compound.
Physicochemical Properties and Identifiers
The table below summarizes the known and predicted properties for the target compound and its precursor.
| Identifier | Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate (Target Ester) | 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (Precursor) |
| CAS Number | Not assigned | 127958-08-1[4] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₉H₁₂N₂O₂ |
| Molecular Weight | 208.26 g/mol (Predicted) | 180.21 g/mol |
| Physical Form | Solid or liquid (Predicted) | Solid or liquid[4] |
| InChI Key | (Predicted) | RZGODGDGIONWIW-UHFFFAOYSA-N[4] |
| Purity | ≥95% (Synthesis Target) | ≥95%[4] |
PART 2: Synthesis and Mechanistic Insights
The most direct and logical pathway to synthesize Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is through the esterification of its corresponding carboxylic acid. We propose a standard Fischer-Speier esterification, a robust and well-understood acid-catalyzed reaction.
Proposed Synthetic Pathway
The synthesis involves the reaction of the carboxylic acid precursor with ethanol in the presence of a strong acid catalyst.
Caption: Synthetic route to the target ester.
Detailed Experimental Protocol
This protocol is designed to be self-validating by employing a well-established chemical transformation. The removal of water is critical to drive the reaction equilibrium towards the product.
Materials and Reagents:
-
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous ethanol (20-30 eq). The alcohol serves as both a reactant and the solvent, ensuring the equilibrium favors ester formation.[5]
-
Catalyst Introduction: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[5]
-
Reaction Execution: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. For enhanced efficiency, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water byproduct, further driving the equilibrium to the right.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude ester can be purified by column chromatography on silica gel if necessary to achieve high purity.
PART 3: Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate. Based on the analysis of similar pyrimidine derivatives, the following spectral data are expected.[6][7]
-
¹H NMR (Proton NMR):
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A singlet for the C2-methyl group protons.
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A septet for the methine proton of the isopropyl group and a doublet for the six methyl protons of the isopropyl group.
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A quartet for the methylene (-CH₂-) protons of the ethyl ester group and a triplet for the methyl (-CH₃) protons of the ethyl ester group.
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A singlet for the proton at the C6 position of the pyrimidine ring.
-
-
¹³C NMR (Carbon NMR):
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Distinct signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the aliphatic carbons of the methyl, isopropyl, and ethyl groups.
-
-
IR (Infrared) Spectroscopy:
-
A strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1700-1730 cm⁻¹.
-
C-H stretching bands for the aliphatic groups.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the calculated molecular weight of the compound (208.26 g/mol ).
-
PART 4: Potential Applications in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone of modern pharmacology, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][8] Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate, as a member of this class, represents a valuable candidate for high-throughput screening and as a foundational scaffold for the synthesis of more complex molecules.
Rationale for Biological Screening
The specific substitution pattern of this molecule offers several points of interest for medicinal chemists:
-
The Pyrimidine Core: Provides the fundamental heterocyclic scaffold known to interact with numerous biological targets.
-
The Isopropyl Group at C4: This lipophilic group can enhance binding to hydrophobic pockets in enzymes and receptors.
-
The Methyl Group at C2: Can influence the electronic properties and metabolic stability of the ring.
-
The Ethyl Ester at C5: This functional group serves as a versatile handle for chemical modification, such as conversion to amides, which are common in bioactive molecules.[9]
A Hypothetical Drug Discovery Workflow
The synthesized compound can be integrated into a standard drug discovery pipeline.
Caption: Integration into a drug discovery pipeline.
This workflow illustrates how the target compound can serve as a starting point. Initial "hits" from HTS can be rapidly followed up by synthesizing a library of analogues, for example, by hydrolyzing the ester back to the carboxylic acid and then coupling it with various amines to explore structure-activity relationships (SAR).
Conclusion
Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate represents a promising, readily accessible chemical entity for researchers in drug discovery and medicinal chemistry. Although not widely cataloged, its straightforward synthesis from the known precursor, 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid, makes it an attractive building block. Its structural features, rooted in the pharmacologically validated pyrimidine scaffold, suggest significant potential for biological activity. This guide provides the necessary technical foundation—from a detailed synthetic protocol to a strategic outlook on its applications—to empower scientists to explore the full potential of this valuable molecule.
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